Methyl benzoylformate
Overview
Description
Methyl benzoylformate is a compound that has been studied in various contexts due to its relevance in organic synthesis and catalysis. It serves as a substrate for enzymatic reactions, particularly with benzoylformate decarboxylase (BFDC), and is involved in the production of chiral alpha-hydroxy ketones . The compound is also a key player in the study of reaction kinetics and mechanisms, as seen in its reduction by NAD(P)H model compounds and its thermal decomposition .
Synthesis Analysis
The synthesis of methyl benzoylformate and its derivatives has been explored through enzymatic reactions. For instance, BFDC has been used to catalyze reactions involving methyl benzoylformate, demonstrating the enzyme's broad substrate specificity and tight stereo control . Additionally, the electrocatalytic reduction of benzoylformic acid in the presence of methyl viologen has been shown to yield mandelic acid, with the introduction of cyclodextrin derivatives inducing enantioselectivity .
Molecular Structure Analysis
The molecular structure of methyl benzoylformate has been analyzed through various techniques, including X-ray crystallography and rotational spectroscopy. The structure of BFDC in complex with a benzoylphosphonate inhibitor, which is an analogue of methyl benzoylformate, was solved to a high resolution, revealing details about the enzyme-substrate interaction . Rotational spectroscopy has provided insights into the internal dynamics and conformational preferences of methyl benzoylformate and its reduction product, methyl mandelate .
Chemical Reactions Analysis
Methyl benzoylformate undergoes various chemical reactions, including reduction and decarboxylation. The reduction by a model of NAD(P)H has been studied, showing first-order kinetics in the presence of magnesium ions . The decarboxylation by BFDC has been investigated, with different halomethylbenzoyl formates acting as substrates or inhibitors depending on the halogen substituent . The gas-phase thermal decomposition of methyl benzoylformate has also been examined, providing insights into the kinetics and molecular mechanism of this unimolecular process .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoylformate have been characterized through spectroscopic methods and computational studies. The rotational spectroscopy study revealed the presence of a weak CH···O=C hydrogen bond in methyl benzoylformate and a hydrogen bond between the hydroxyl group and the carbonyl oxygen atom in methyl mandelate . Computational studies have provided mechanistic details of the Mg(2+) ion-activated enantioselective reduction of methyl benzoylformate, predicting experimental enantioselectivities and characterizing nonproductive ternary complexes .
Case Studies
Several case studies highlight the practical applications and reactions involving methyl benzoylformate. The asymmetric hydrogenation of methyl benzoylformate using platinum-carbon catalysts modified with cinchonidine achieved high optical yields, demonstrating the potential for enantioselective synthesis . The formation of diastereomeric complexes on Pt(111) surfaces between methyl benzoylformate and chiral amines has been studied, providing insights into the factors influencing prochiral selectivity .
Scientific Research Applications
Asymmetric Synthesis of (R)-methyl mandelate : Methyl benzoylformate was used for the enantioselective synthesis of (R)-methyl mandelate, an important pharmaceutical intermediate. Effective biocatalysis using Saccharomyces cerevisiae was demonstrated, achieving high yield and enantiometric excess (Guo, Mu, & Xu, 2010).
Asymmetric Hydrogenation using Pt-C Catalysts : The hydrogenation of methyl benzoylformate to R-(-)-methyl mandelate was studied using platinum-carbon catalysts modified with cinchonidine. This process achieved high asymmetric selectivities in various solvents (Orito, Imai, Niwa, & Hung, 1979).
Electrocatalytic Reduction to Mandelic Acid : Methyl benzoylformate was reduced electrocatalytically to mandelic acid in the presence of methyl viologen, showing promising results for the production of chiral alpha-hydroxy ketones (Park, Choi, & Park, 1995).
Inhibitor Analysis in Benzoylformate Decarboxylase : Methyl benzoylformate was used to study the inhibition and reaction mechanisms of benzoylformate decarboxylase, revealing insights into the enzyme's substrate specificity and catalytic process (Brandt et al., 2009).
Oxonolysis in Organic Chemistry : The oxonolysis of vulpinic acid, yielding methyl benzoylformate, was used to identify molecular structures and study reaction mechanisms in organic compounds (Agarwal & Seshadri, 1963).
Analysis of Substrate Variability : The reactivity of different halomethylbenzoylformates with benzoylformate decarboxylase was investigated, highlighting the enzyme's varying responses to substrates and inhibitors (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Safety And Hazards
Future Directions
Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It is also used in the synthesis of the herbicide Benzimidazolinone . Future research might focus on its applications in other fields and improving its synthesis process .
properties
IUPAC Name |
methyl 2-oxo-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXLHGIAMFFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065867 | |
Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzoylformate | |
CAS RN |
15206-55-0, 81065-82-9 | |
Record name | Methyl phenylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl phenylglyoxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, methyl-alpha-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl benzoylformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |
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Record name | Methyl benzoylformate | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzoylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PHENYLGLYOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |
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Record name | Methyl Phenylglyoxalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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